1-[2-oxo-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethyl]-2,5-pyrrolidinedione
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Description
Scientific Research Applications
Synthesis and Chemical Properties
Catalyzed Cyclization : A study by Yu et al. (2016) discusses the use of ethyl 2-(quinolin-2-yl)acetates in a ligand-free Cu-catalyzed cyclization process, demonstrating its utility in synthesizing pyrrolo[1,2-a]quinolines (Yu et al., 2016).
Iron Complex Catalysis : Wickramasinghe et al. (2015) describe the synthesis of iron complexes with ligands that include quinoline units, highlighting their role in water oxidation reactions, which is relevant to the study of quinoline derivatives (Wickramasinghe et al., 2015).
Synthesis of Derivatives : Molina et al. (1993) detail the synthesis of ethyl 3H-pyrrolo[2,3-c]quinoline-2-carboxylates from 4-formylquinolines, showcasing the versatile applications of quinoline derivatives in chemical synthesis (Molina et al., 1993).
Biochemical and Medicinal Research
Antimicrobial Properties : The study by Abdel-Rahman and Khalil (1978) elaborates on the synthesis of merocyanine dyes from quinolinium compounds, noting their significant bactericidal activity against various pathogens (Abdel-Rahman & Khalil, 1978).
Chemical Reactivity and Medicinal Potential : Es, Staskun, and Vuuren (2005) investigate the chemical reactivity of sulphur-substituted pyrroloquinolines and their preliminary antimicrobial properties, highlighting the potential medicinal applications of quinoline derivatives (Es, Staskun, & Vuuren, 2005).
Photovoltaic Applications : Zeyada, El-Nahass, and El-Shabaan (2016) study the photovoltaic properties of quinoline derivatives, demonstrating their potential in the development of organic–inorganic photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).
Fluorescent Chemosensor Development : Li et al. (2014) discuss the creation of a fluorescent sensor using a quinoline group, showcasing its effectiveness in detecting Zn(2+) ions and distinguishing them from Cd(2+) ions (Li et al., 2014).
Properties
IUPAC Name |
1-[2-oxo-2-(2,2,4,6-tetramethylquinolin-1-yl)ethyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-12-5-6-15-14(9-12)13(2)10-19(3,4)21(15)18(24)11-20-16(22)7-8-17(20)23/h5-6,9-10H,7-8,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUVCYQKFLPRBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24805417 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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